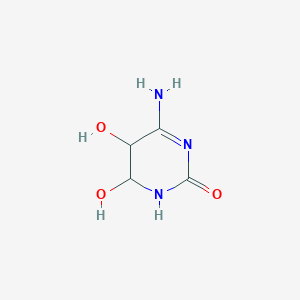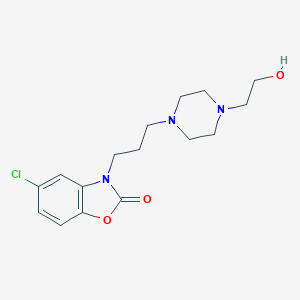
2-Benzoxazolinone, 5-chloro-3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzoxazolinone, 5-chloro-3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)-, also known as TRO19622, is a small molecule inhibitor that has been widely used in scientific research for its potential therapeutic applications. This compound has shown promising results in treating various diseases, including cancer, cardiovascular, and neurological disorders.
作用機序
2-Benzoxazolinone, 5-chloro-3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- exerts its biological effects by inhibiting the activity of the protein kinase CK2. CK2 is a ubiquitous serine/threonine kinase that plays a critical role in regulating various cellular processes, including cell proliferation, apoptosis, and DNA repair. 2-Benzoxazolinone, 5-chloro-3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- binds to the ATP-binding site of CK2 and inhibits its activity, leading to the downregulation of downstream signaling pathways.
Biochemical and Physiological Effects
2-Benzoxazolinone, 5-chloro-3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- has been shown to have various biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells by downregulating the expression of anti-apoptotic proteins and upregulating the expression of pro-apoptotic proteins. 2-Benzoxazolinone, 5-chloro-3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- can also inhibit the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases. In addition, 2-Benzoxazolinone, 5-chloro-3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- can protect neurons from oxidative stress and reduce the accumulation of amyloid-beta in the brain. Furthermore, 2-Benzoxazolinone, 5-chloro-3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- can reduce the infarct size and improve cardiac function by reducing inflammation and oxidative stress.
実験室実験の利点と制限
One of the advantages of 2-Benzoxazolinone, 5-chloro-3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- is its high specificity for CK2, which reduces the risk of off-target effects. 2-Benzoxazolinone, 5-chloro-3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- is also relatively easy to synthesize and purify, making it a cost-effective compound for laboratory experiments. However, one of the limitations of 2-Benzoxazolinone, 5-chloro-3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- is its low solubility in water, which can limit its bioavailability and efficacy in vivo. Furthermore, 2-Benzoxazolinone, 5-chloro-3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- has not been extensively tested in clinical trials, and its safety and efficacy in humans are not well established.
将来の方向性
There are several future directions for the research and development of 2-Benzoxazolinone, 5-chloro-3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)-. One potential direction is to optimize the chemical structure of 2-Benzoxazolinone, 5-chloro-3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- to improve its solubility and bioavailability. Another direction is to investigate the potential of 2-Benzoxazolinone, 5-chloro-3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- as a combination therapy with other anticancer drugs or neuroprotective agents. Furthermore, future studies should focus on the safety and efficacy of 2-Benzoxazolinone, 5-chloro-3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- in clinical trials to determine its potential as a therapeutic agent for cancer, cardiovascular, and neurological disorders.
合成法
The synthesis of 2-Benzoxazolinone, 5-chloro-3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- involves the reaction of 2-benzoxazolinone with 5-chloro-3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)amine in the presence of a coupling agent such as EDCI or DCC. The reaction is carried out under mild conditions and yields a white solid that is purified by column chromatography. The purity of the compound is determined by HPLC, and the structure is confirmed by NMR and mass spectrometry.
科学的研究の応用
2-Benzoxazolinone, 5-chloro-3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer. 2-Benzoxazolinone, 5-chloro-3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- has also been found to reduce the viability of primary acute myeloid leukemia cells and enhance the sensitivity of leukemia cells to chemotherapy. In addition, 2-Benzoxazolinone, 5-chloro-3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. Furthermore, 2-Benzoxazolinone, 5-chloro-3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- has been found to have cardioprotective effects and can reduce the size of myocardial infarction in animal models of ischemic heart disease.
特性
CAS番号 |
14733-75-6 |
|---|---|
製品名 |
2-Benzoxazolinone, 5-chloro-3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- |
分子式 |
C16H22ClN3O3 |
分子量 |
339.82 g/mol |
IUPAC名 |
5-chloro-3-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C16H22ClN3O3/c17-13-2-3-15-14(12-13)20(16(22)23-15)5-1-4-18-6-8-19(9-7-18)10-11-21/h2-3,12,21H,1,4-11H2 |
InChIキー |
XTDOOWXLTBAVKL-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCN2C3=C(C=CC(=C3)Cl)OC2=O)CCO |
正規SMILES |
C1CN(CCN1CCCN2C3=C(C=CC(=C3)Cl)OC2=O)CCO |
その他のCAS番号 |
14733-75-6 |
同義語 |
5-Chloro-3-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]benzoxazol-2(3H)-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



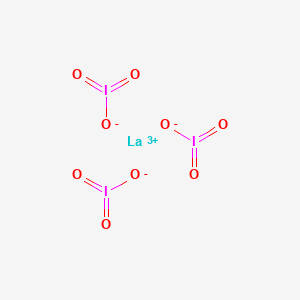
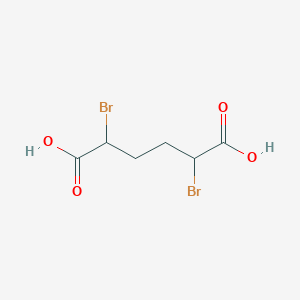

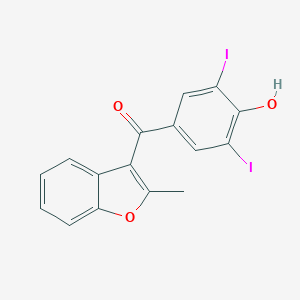
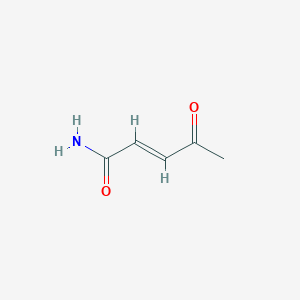


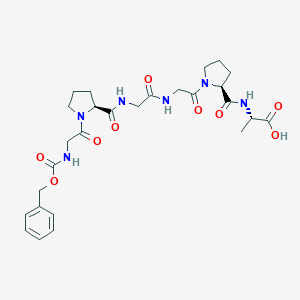
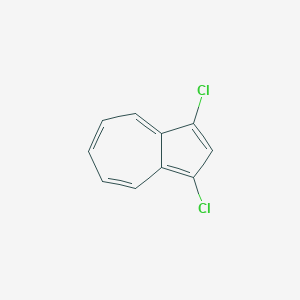
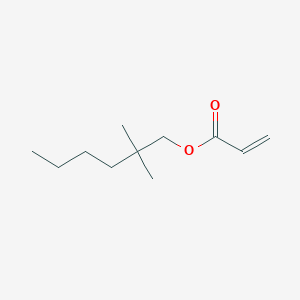

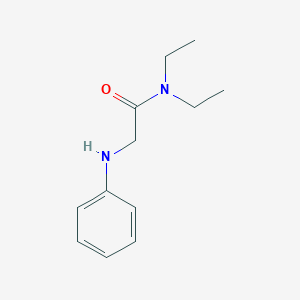
![1-Imidazolidineacetic acid, 5-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-4-oxo-3-phenyl-2-thioxo-](/img/structure/B84596.png)
